molecular formula C7H11NO B3371351 2-(Cyclopentyloxy)acetonitrile CAS No. 68060-30-0

2-(Cyclopentyloxy)acetonitrile

Cat. No.: B3371351
CAS No.: 68060-30-0
M. Wt: 125.17 g/mol
InChI Key: LYXNLEYQYAHDTK-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)acetonitrile, also known as CPAN, is an organic compound belonging to the family of nitriles. Its chemical formula is C7H11NO .

Scientific Research Applications

Chemical Synthesis and Reactivity

Acetonitrile and its derivatives have been employed extensively as solvents and reactants in organic synthesis due to their unique chemical properties. For instance, acetonitrile is used as a solvent in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO and ZnO–acetyl chloride, showcasing its role in facilitating chemical reactions (Maghsoodlou et al., 2010). Additionally, acetonitrile's activation for constructing cyclobutenones through [2+2] cyclization demonstrates its utility as a two-carbon unit in synthetic chemistry (Qin et al., 2019).

Biological Applications

In biological studies, certain compounds, including those related to 2-(Cyclopentyloxy)acetonitrile, show potential as anti-inflammatory agents. For example, compounds isolated from the endophytic fungus Phomopsis sp. exhibited potent inhibition of reactive oxygen species produced by human neutrophils, indicating their potential as anti-inflammatory agents (Chapla et al., 2014).

Analytical Chemistry Applications

In the realm of analytical chemistry, acetonitrile plays a crucial role as an extraction solvent. A notable application includes its use in the efficient extraction of 2-dodecylcyclobutanone (2-DCB) from γ-irradiated food, significantly reducing solvent consumption and sample processing time compared to traditional methods (Chan et al., 2014). This highlights the importance of acetonitrile in enhancing the efficiency of analytical procedures.

Role in Molecular Dynamics and Computational Studies

Furthermore, acetonitrile's utility extends to computational chemistry, where it is used as a solvent model in molecular dynamics studies. The development of consistent molecular models for acetonitrile enables reliable and efficient simulations with integration time steps of up to 4 femtoseconds, facilitating the study of proteins and other biological molecules in acetonitrile media (Alvarez et al., 2014).

Properties

IUPAC Name

2-cyclopentyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-6-9-7-3-1-2-4-7/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXNLEYQYAHDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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